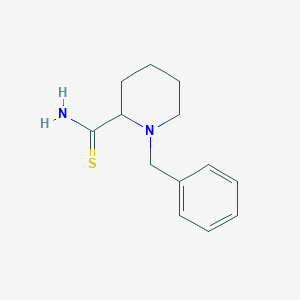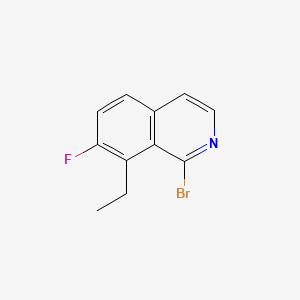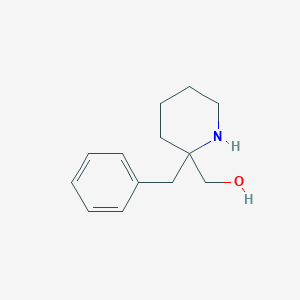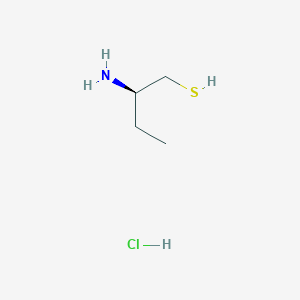![molecular formula C9H10F2O2 B13609527 2-[3-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B13609527.png)
2-[3-(Difluoromethoxy)phenyl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Difluoromethoxy)phenyl]ethan-1-ol is an organic compound with the molecular formula C9H10F2O2 and a molecular weight of 188.17 g/mol . It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Difluoromethoxy)phenyl]ethan-1-ol typically involves the reaction of 3-(difluoromethoxy)benzaldehyde with ethylene glycol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are employed to ensure the consistency of the final product .
化学反応の分析
Types of Reactions
2-[3-(Difluoromethoxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 3-(difluoromethoxy)benzaldehyde or 3-(difluoromethoxy)benzoic acid.
Reduction: Formation of 2-[3-(difluoromethoxy)phenyl]ethane.
Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.
科学的研究の応用
2-[3-(Difluoromethoxy)phenyl]ethan-1-ol is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[3-(Difluoromethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can modulate enzyme activity and receptor binding, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol: Similar structure but with an amino group instead of a hydroxyl group.
2-[4-(difluoromethoxy)phenyl]ethan-1-ol: Similar structure but with the difluoromethoxy group at the para position.
Uniqueness
2-[3-(Difluoromethoxy)phenyl]ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H10F2O2 |
|---|---|
分子量 |
188.17 g/mol |
IUPAC名 |
2-[3-(difluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H10F2O2/c10-9(11)13-8-3-1-2-7(6-8)4-5-12/h1-3,6,9,12H,4-5H2 |
InChIキー |
JWRFYZMXMWTDDR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC(F)F)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















